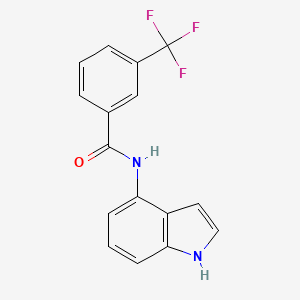
N-(1H-indol-4-yl)-3-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-indol-4-yl)-3-(trifluoromethyl)benzamide, also known as GW-1929, is a synthetic agonist of peroxisome proliferator-activated receptor gamma (PPARγ). It has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, obesity, and cancer.
Mechanism of Action
PPARγ is a nuclear receptor that plays a crucial role in regulating gene expression related to glucose and lipid metabolism, inflammation, and cell differentiation. N-(1H-indol-4-yl)-3-(trifluoromethyl)benzamide binds to PPARγ and induces a conformational change that allows it to recruit coactivators and initiate gene transcription.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in various cell types and animal models. These include:
- Improving insulin sensitivity and glucose uptake in adipocytes and skeletal muscle cells
- Reducing inflammation in macrophages and adipose tissue
- Inhibiting cancer cell growth and inducing apoptosis in cancer cells
- Promoting adipocyte differentiation and lipid accumulation in adipose tissue
- Regulating lipid metabolism and reducing triglyceride levels in the liver
Advantages and Limitations for Lab Experiments
N-(1H-indol-4-yl)-3-(trifluoromethyl)benzamide has several advantages as a research tool, including its high potency and selectivity for PPARγ, as well as its ability to activate the receptor in a dose-dependent manner. However, it also has some limitations, such as potential off-target effects and the need for careful controls to ensure specificity of the observed effects.
Future Directions
There are several potential future directions for research on N-(1H-indol-4-yl)-3-(trifluoromethyl)benzamide and PPARγ agonists, including:
- Investigating the role of PPARγ in other diseases, such as neurodegenerative disorders and cardiovascular disease
- Developing more selective and potent PPARγ agonists with fewer off-target effects
- Exploring the potential of PPARγ agonists as combination therapies with other drugs for diabetes, obesity, and cancer
- Investigating the effects of long-term PPARγ activation on health outcomes and potential side effects.
Synthesis Methods
The synthesis of N-(1H-indol-4-yl)-3-(trifluoromethyl)benzamide involves the reaction of 4-bromo-1H-indole with 3-(trifluoromethyl)benzoyl chloride in the presence of a base, such as triethylamine. The resulting product is then purified through column chromatography to obtain the final compound.
Scientific Research Applications
N-(1H-indol-4-yl)-3-(trifluoromethyl)benzamide has been widely used in scientific research to investigate the role of PPARγ in various physiological processes. Studies have shown that activation of PPARγ by this compound can improve insulin sensitivity, reduce inflammation, and inhibit cancer cell growth.
properties
IUPAC Name |
N-(1H-indol-4-yl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O/c17-16(18,19)11-4-1-3-10(9-11)15(22)21-14-6-2-5-13-12(14)7-8-20-13/h1-9,20H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDHMBNCPFNXSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC=CC3=C2C=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(5-Chloropyridin-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2986742.png)


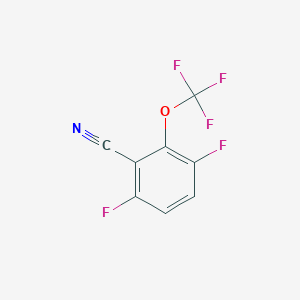

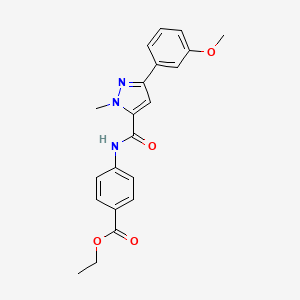

![N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]prop-2-enamide](/img/structure/B2986756.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carboxamide](/img/structure/B2986757.png)
![1H-isochromene-1,3,4-trione 4-[N-(2,4-dibromophenyl)hydrazone]](/img/structure/B2986758.png)
![N-[4-bromo-3-(2-chlorobenzoyl)phenyl]-4-oxochromene-2-carboxamide](/img/structure/B2986760.png)
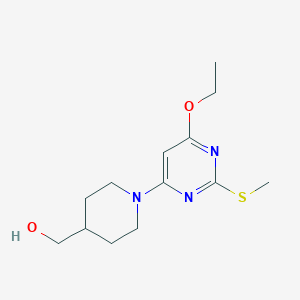
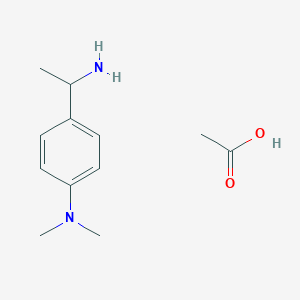
![3-{[4-(tert-butyl)benzyl]sulfanyl}-1lambda~6~,4-benzothiazine-1,1(4H)-dione](/img/structure/B2986763.png)